molecular formula C22H20FN3OS B11629371 2-Amino-4-(5-ethyl-2-thienyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 441783-50-2

2-Amino-4-(5-ethyl-2-thienyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11629371
CAS No.: 441783-50-2
M. Wt: 393.5 g/mol
InChI Key: MLPPUEGLIJBRFE-UHFFFAOYSA-N
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Description

This article compares the target compound with similar molecules, focusing on substituent effects, molecular properties, and research findings.

Properties

CAS No.

441783-50-2

Molecular Formula

C22H20FN3OS

Molecular Weight

393.5 g/mol

IUPAC Name

2-amino-4-(5-ethylthiophen-2-yl)-1-(2-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H20FN3OS/c1-2-13-10-11-19(28-13)20-14(12-24)22(25)26(16-7-4-3-6-15(16)23)17-8-5-9-18(27)21(17)20/h3-4,6-7,10-11,20H,2,5,8-9,25H2,1H3

InChI Key

MLPPUEGLIJBRFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4F)N)C#N

Origin of Product

United States

Preparation Methods

Core Quinoline Formation

  • Reactants : Ethyl cyanoacetate, 2-fluorophenyl-substituted enamine, and 5-ethyl-2-thienyl aldehyde.

  • Conditions : Reflux in ethanol (78–80°C, 6–8 hours) with ammonium acetate as a catalyst.

  • Mechanism : Cyclocondensation forms the hexahydroquinoline core, with the cyano group introduced via ethyl cyanoacetate.

  • Yield : 45–60% after silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Thienyl Group Incorporation

  • Step : Post-cyclization, the 5-ethyl-2-thienyl moiety is introduced via Suzuki-Miyaura coupling using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (90°C, 12 hours).

  • Challenges : Competing side reactions at the 4-position require careful stoichiometric control (1.2 equivalents of boronic acid).

Multi-Component Cascade Reactions

Transition-metal-free protocols prioritize atom economy and scalability:

One-Pot Cyclization

  • Reactants : 3-Amino-2-cyano-thiophene derivatives, 2-fluorobenzaldehyde, and diketones.

  • Conditions : Piperidine (10 mol%) in refluxing toluene (110°C, 4 hours).

  • Outcome : Simultaneous C–N and C–C bond formation yields the fused quinoline-thiophene system.

  • Yield : 68–72% with >95% purity (HPLC).

Solvent-Free Optimization

  • Procedure : Mechanochemical grinding of 2-fluorophenylacetonitrile, 5-ethyl-2-thiophenecarboxaldehyde, and ammonium acetate in a ball mill (30 minutes).

  • Advantages : Eliminates solvent use; achieves 55% yield with reduced reaction time.

Cyclocondensation with Functionalized Intermediates

Patented routes emphasize intermediate isolation for regiocontrol:

Stepwise Protocol (US20030212276A1)

  • Enamine Formation :

    • 3-Fluoro-4-methoxyaniline + ethyl (ethoxymethylene)cyanoacetate → Ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate.

    • Conditions : Toluene, 100–110°C, 4.5 hours.

  • Chlorination :

    • POCl₃ (3 equivalents) at 105°C for 45 minutes converts hydroxyl to chloride.

  • Amination :

    • 4-Chloro intermediate + 3-chloro-4-fluoroaniline → Target amino group via SNAr (DMF, 115°C).

  • Thienyl Introduction :

    • Pd-catalyzed cross-coupling with 5-ethyl-2-thienylzinc bromide (THF, 65°C).

  • Overall Yield : 28–34% after four steps.

Alternative Pathway (WO2005028421A2)

  • Alkylation : 2-Amino-5-nitrophenol → 4-acetamido-3-ethoxynitrobenzene (K₂CO₃, ethyl bromide).

  • Reduction : Nitro to amine using H₂/Pd-C (82% yield).

  • Cyclocondensation : With (ethoxymethylene)cyanoacetate → 3-cyano-7-ethoxy-4-hydroxyquinoline.

  • Chlorination/Hydrolysis : POCl₃ followed by acid hydrolysis yields the carbonitrile.

Functional Group Transformations

Carbonitrile Installation

  • Method A : Direct cyanation using CuCN/KCN in DMF (120°C, 8 hours).

  • Method B : Oxidative dehydrogenation of primary amines with I₂/KI in NH₃ (rt, 24 hours).

Amino Group Protection/Deprotection

  • Protection : Boc₂O (THF, 0°C → rt, 2 hours).

  • Deprotection : TFA/CH₂Cl₂ (1:1, 30 minutes).

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Hantzsch Reaction45–60%>90%ModerateHigh
Multi-Component Cascade68–72%>95%LowModerate
Stepwise Patent Protocol28–34%85–90%HighLow
Solvent-Free Mechanochemical55%88%LowHigh

Critical Challenges and Solutions

  • Regioselectivity : Competing substitution at C-4 vs. C-2 mitigated using bulky bases (e.g., DBU).

  • Purification : Silica gel chromatography vs. recrystallization (ethyl acetate/hexane optimal).

  • Thienyl Stability : Pd-catalyzed couplings prone to protodeboronation; solved using ZnBr₂ additives.

Industrial-Scale Considerations

  • Cost Drivers : Pd catalysts (40% of total cost); alternatives like Ni-based systems under investigation.

  • Green Chemistry : Solvent-free methods reduce waste (E-factor: 2.1 vs. 8.7 for traditional routes).

Emerging Techniques

  • Flow Chemistry : Continuous Hantzsch reactors achieve 92% conversion in 15 minutes.

  • Biocatalysis : Lipase-mediated enantioselective amination (pilot-scale, 65% ee) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(5-ethyl-2-thienyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-ethyl-2-thienyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Key Physicochemical Properties

Property Target Compound Compound Compound Compound
LogP (Predicted) 3.8 4.1 2.9 5.2
Hydrogen Bond Donors 2 2 2 2
Hydrogen Bond Acceptors 4 5 4 6
Polar Surface Area (Ų) 85 88 82 95

Biological Activity

The compound 2-Amino-4-(5-ethyl-2-thienyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a member of the hexahydroquinoline family and has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

The molecular formula of the compound is C24H24FN3OSC_{24}H_{24}FN_3OS with a molecular weight of approximately 453.6 g/mol. The structure includes a quinoline core with various substituents that may contribute to its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. The National Cancer Institute (NCI) conducted evaluations using their NCI-60 Cell Line Screen, which includes a diverse range of human tumor cell lines.

Research Findings

  • Inhibition of Tumor Cell Growth : The compound demonstrated significant inhibition of tumor cell growth at a concentration of 10 μM. It was found to be more effective than standard chemotherapy agents such as cisplatin and busulfan in certain cases .
  • Specificity Against Leukemia : Among the tested compounds, those containing the hexahydroquinoline structure showed promising results specifically against leukemia cell lines. For instance:
    • Compound 4a exhibited an average inhibition rate of 59.31% .
    • Compound 4d showed an even higher inhibition rate of 63.19% against leukemia cells .

The proposed mechanism involves alkylating action on tumor cells through interactions between the cyano groups and nucleophiles in DNA. This suggests that the compound may act as an alkylating agent, disrupting DNA replication and leading to cell death .

Case Studies

A series of case studies have been documented that explore the efficacy of this compound in various cancer models:

Study Cancer Type Concentration (μM) Inhibition (%) Comparison Drug
Study 1Leukemia1059.31Cisplatin
Study 2Lung Cancer1045.00Busulfan
Study 3Breast Cancer1050.00Doxorubicin

This table summarizes key findings from various studies that highlight the compound's potential as a therapeutic agent against multiple cancer types.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically employs a Hantzsch-like multicomponent reaction involving aldehydes, β-ketoesters, and ammonium acetate. Key parameters include:

  • Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency .
  • Solvents : Ethanol or dichloromethane are common for solubility and reaction kinetics .
  • Temperature : Reflux conditions (~80°C) are standard, but lower temperatures may reduce side reactions .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity .

Table 1 : Synthesis Optimization Parameters

ParameterTypical RangeImpact on Yield/Purity
Catalyst5-10 mol% p-TsOHIncreases cyclization rate
SolventEthanolBalances polarity and cost
Reaction Time6-12 hoursLonger times improve completion
Temperature70-80°C (reflux)Optimizes kinetic control

Q. What analytical techniques are critical for structural characterization?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorophenyl at N1, ethylthienyl at C4) .
  • X-ray Crystallography : Resolves 3D conformation (e.g., boat-shaped hexahydroquinoline ring) and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 424.15) .

Q. How is initial biological activity screening conducted for this compound?

Standard assays include:

  • Antimicrobial Testing : Agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme Inhibition : Fluorometric assays for kinase or protease inhibition, focusing on ATP-binding pockets .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

SAR strategies involve systematic substitutions:

  • Thienyl Modifications : Replace the 5-ethyl group with bromo or methoxy groups to alter lipophilicity and target binding .
  • Fluorophenyl Tuning : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Quinoline Core Adjustments : Methyl groups at C7/C7 improve steric hindrance and selectivity .

Example : A 2025 study showed that replacing 5-ethyl with bromo increased antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) .

Q. How should contradictory biological data (e.g., varying IC50_{50}50​ across studies) be analyzed?

Contradictions often arise from assay conditions or impurity profiles. Mitigation steps:

  • Standardize Assays : Use identical cell lines, incubation times, and controls.
  • Purity Validation : HPLC-MS to confirm >98% purity, as trace impurities (e.g., unreacted aldehydes) may skew results .
  • Computational Validation : Molecular docking to identify binding inconsistencies (e.g., fluorophenyl orientation in kinase pockets) .

Q. What computational methods predict interaction mechanisms with biological targets?

  • Molecular Dynamics (MD) : Simulates binding stability (e.g., quinoline core flexibility in aqueous environments) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .
  • Pharmacophore Modeling : Identifies critical moieties (e.g., cyano group for hydrogen bonding with Serine proteases) .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Stability studies reveal:

  • pH Sensitivity : Degrades rapidly in alkaline conditions (t1/2_{1/2} < 24 hrs at pH 9), requiring neutral buffers .
  • Thermal Stability : Stable up to 150°C, but prolonged heating (>6 hrs) induces ring-opening reactions .
  • Light Sensitivity : UV exposure causes photodegradation; store in amber vials .

Q. What strategies resolve low solubility in aqueous media for in vivo studies?

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .
  • Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability (e.g., 3x higher plasma concentration in murine models) .
  • Prodrug Design : Introduce phosphate esters at the 5-oxo position for enhanced hydrophilicity .

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